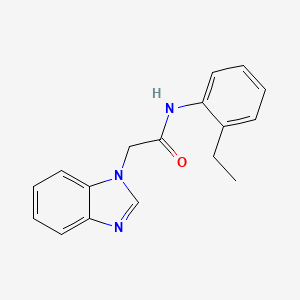![molecular formula C10H16N4OS B5370233 2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5370233.png)
2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mechanism of Action
The mechanism of action of 2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the inhibition of various enzymes and cellular processes. It has been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division. This compound also inhibits the activity of chitin synthase, which is required for the synthesis of the fungal cell wall. Moreover, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various strains of fungi and bacteria by disrupting their cell wall synthesis. Moreover, this compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. However, further studies are required to determine the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments include its potent antifungal and antibacterial activity, as well as its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on 2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One potential direction is to investigate its potential applications in agriculture, as it has been shown to exhibit potent antifungal activity against various strains of fungi. Another direction is to study its potential applications in material science, as it has been reported to exhibit unique optical and electrical properties. Moreover, further studies are required to determine the exact mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis method of 2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of cyclopropyl acetylene with 5-bromo-1-pentanol in the presence of sodium hydride to form 5-bromo-1-pent-4-yn-3-ol. The reaction of 5-bromo-1-pent-4-yn-3-ol with propylamine and triazole in the presence of palladium acetate and triphenylphosphine results in the formation of this compound.
Scientific Research Applications
2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antifungal and antibacterial activity against various strains of fungi and bacteria. Moreover, this compound has also shown promising results in the treatment of cancer, as it inhibits the growth of cancer cells by inducing apoptosis.
properties
IUPAC Name |
2-[(5-cyclopropyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-2-5-14-9(7-3-4-7)12-13-10(14)16-6-8(11)15/h7H,2-6H2,1H3,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJJQYCIJLVWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5370152.png)
![1-(1,3-benzodioxol-5-yl)-3-[(3,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5370153.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(1-naphthyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370170.png)

![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370182.png)
![methyl 4-methyl-3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5370190.png)
![N-[2-(dimethylamino)ethyl]-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5370194.png)

![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5370229.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[(4,6-dimethylpyridin-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5370246.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370252.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5370259.png)
![5-chloro-2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5370261.png)